Isocaproic acid

Flavor Chemistry Sensory Science Food Science

Isocaproic acid (4-methylpentanoic acid) is the only methyl-branched C6:0i fatty acid that delivers the ultra-low 0.0004 ppm odor threshold required for cheese/dairy flavor precision—generic caproic acid (linear C6:0) fails to replicate this sensory potency. For metabolomics, its distinct chromatographic retention time ensures baseline resolution from linear isomers, making it a non-substitutable analytical standard for gut-microbiome biomarker studies. In drug design, the methyl branch lowers LogP (1.65 vs. 1.92 for caproic acid), enabling targeted modulation of candidate lipophilicity. Procure the exact branched isomer to guarantee reproducible synthesis, analytical accuracy, and sensory performance.

Molecular Formula C6H12O2
Molecular Weight 116.16 g/mol
CAS No. 646-07-1
Cat. No. B042371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsocaproic acid
CAS646-07-1
Synonyms4-Methylpentanoic Acid;  4,4-Dimethylbutanoic Acid;  4-Methylpentanoic Acid;  4-Methylvaleric Acid;  Isobutylacetic Acid;  Isocaproic Acid;  Isohexanoic Acid;  Isohexoic Acid;  NSC 4126_x000B_
Molecular FormulaC6H12O2
Molecular Weight116.16 g/mol
Structural Identifiers
SMILESCC(C)CCC(=O)O
InChIInChI=1S/C6H12O2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
InChIKeyFGKJLKRYENPLQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1 ml in 1 ml 95% alcohol (in ethanol)

Isocaproic Acid (CAS 646-07-1): A Branched-Chain C6 Carboxylic Acid for Flavor, Pharmaceutical Intermediate, and Specialty Chemical Synthesis


Isocaproic acid (4-methylpentanoic acid, CAS 646-07-1) is a methyl-branched, saturated, short-chain fatty acid (C6:0i) with the molecular formula C6H12O2 [1]. As a constitutional isomer of the linear hexanoic acid, it features a methyl group substituent at the fourth carbon of its pentanoic acid backbone, which imparts distinct physicochemical and organoleptic properties [2]. This structural branching differentiates it from its linear counterparts and is key to its utility in applications where linear analogs are unsuitable .

Why Isocaproic Acid Cannot Be Substituted by Simple Chain Analogs in Flavor Formulation and Chemical Synthesis


The presence and position of the methyl branch on the carbon chain of isocaproic acid fundamentally alters its key performance parameters compared to its linear analog, hexanoic acid (caproic acid), and other short-chain branched fatty acids like isovaleric acid [1]. This single structural feature significantly impacts its volatility, solubility, organoleptic character, and chromatographic behavior . As a result, generic substitution with a similar, but structurally distinct, acid can lead to a failure in achieving the desired sensory profile in flavor applications, altered reactivity and yield in esterification reactions, or inconsistent analytical results in metabolomics studies, making the precise selection of isocaproic acid critical for reproducible outcomes .

Quantitative Evidence Guide: Isocaproic Acid's Differentiated Performance Profile


Isocaproic Acid Exhibits a Significantly Lower Odor Detection Threshold Compared to its Linear Analog, Caproic Acid

Isocaproic acid's unique branched structure results in a dramatically lower olfactory threshold (0.0004 ppm) compared to its linear isomer, caproic acid (hexanoic acid), for which typical threshold values are orders of magnitude higher (e.g., in water, ~3,000 ppb or 3 ppm) [1]. This extreme potency allows for a significant reduction in the amount of material needed to achieve a desired cheesy or dairy-like flavor note, which is critical for both cost management and minimizing off-flavors in complex formulations [2].

Flavor Chemistry Sensory Science Food Science

Isocaproic Acid Demonstrates Superior Chromatographic Resolution from Caproic Acid via Ion-Exclusion HPLC

In a validated ion-exclusion HPLC method for separating a mixture of 11 organic acids, isocaproic acid (peak 9) and its linear isomer caproic acid (peak 10) are clearly resolved, demonstrating the impact of the methyl branch on its pKa and thus its interaction with the stationary phase . This separation is essential for accurate quantification in complex biological or environmental matrices where both compounds may be present, and for preventing misidentification during routine quality control analyses [1].

Analytical Chemistry Metabolomics Chromatography

Isocaproic Acid Dominates the Fecal Branched-Chain Fatty Acid Profile in Healthy Men, Distinguishing it from Other BCFAs

A clinical study of 183 aging men found a significant difference in the profile of branched-chain fatty acids (BCFAs) between healthy controls and those with benign prostatic hyperplasia (BPH) [1]. Specifically, in healthy participants, isocaproic acid (C6:0i) was the predominant BCFA (p = 0.038), a pattern that was not observed for isobutyric acid (C4:0i) or isovaleric acid (C5:0i), which were instead significantly elevated in the BPH group (p = 0.008 and p < 0.001, respectively) [1].

Microbiome Research Metabolomics Nutritional Science

Isocaproic Acid Has a Lower LogP than its Linear Analog, Caproic Acid, Impacting Formulation and Biological Partitioning

The methyl branch in isocaproic acid reduces its overall lipophilicity compared to its linear C6 counterpart, caproic acid. The estimated LogP value for isocaproic acid is 1.65 [1], whereas the LogP for caproic acid is approximately 1.92 [2]. This difference in lipophilicity directly impacts the compound's water solubility, its partitioning into lipid membranes, and its behavior in reversed-phase liquid chromatography .

Medicinal Chemistry Formulation Science ADME Properties

High-Impact Application Scenarios for Isocaproic Acid Based on Verified Evidence


High-Potency Cheese and Dairy Flavor Formulation

Due to its exceptionally low odor detection threshold (0.0004 ppm) compared to caproic acid , isocaproic acid is the preferred raw material for flavor chemists formulating cheese, dairy, and savory notes. Its use at significantly lower inclusion rates than its linear analog allows for precise flavor tuning while minimizing cost and the potential for unwanted fatty or rancid off-notes in complex food matrices [1].

High-Resolution Metabolomics and Biomarker Discovery Studies

For researchers investigating the gut microbiome or metabolic diseases like benign prostatic hyperplasia (BPH) and metabolic syndrome (MetS), isocaproic acid is a non-substitutable analytical standard [2]. As demonstrated in clinical studies, its abundance profile is distinct and statistically opposite to other branched-chain fatty acids like isovaleric acid [2]. Using pure isocaproic acid ensures accurate and reproducible quantification via GC-MS or HPLC, which is essential for identifying valid biomarkers .

Precursor for Specialized Esters in Pharmaceutical and Polymer Chemistry

The specific branching of isocaproic acid, which confers a lower LogP (1.65) relative to linear caproic acid (1.92) [3], makes it a valuable building block for modifying the lipophilicity and solubility of drug candidates or polymer backbones . Synthesizing esters or amides with isocaproic acid introduces a degree of steric hindrance and alters the compound's physical properties, a targeted modification that cannot be replicated by using linear or differently branched acid analogs.

Method Development and Quality Control in Analytical Laboratories

Given its unique chromatographic retention time, which allows it to be baseline-resolved from its linear isomer caproic acid via standard ion-exclusion HPLC methods , isocaproic acid serves as a critical reference standard for analytical chemists. It is essential for method development, instrument calibration, and the positive identification of this specific branched-chain fatty acid in complex mixtures such as fermentation broths, environmental samples, and biological fluids [4].

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